Cas no 79762-54-2 (6-Bromo-1H-indazole)
6-Bromo-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-1H-indazole
- 6-Bromoindazole
- 1H-INDAZOLE,6-BROMO-
- 6-Bromo-1H-indazole, 95%
- SY003685
- CS-D0757
- AM20041187
- PB33670
- 1788080-23-8
- J-518299
- B4080
- DTXSID80591229
- EN300-67375
- BCP00386
- Z2255110900
- 79762-54-2
- WMKDUJVLNZANRN-UHFFFAOYSA-N
- FT-0649621
- 6-Bromo-2H-indazole
- 6-bromanyl-1H-indazole
- BCP9000190
- A839752
- AKOS005071978
- AC-3053
- CB-0803
- HY-60298
- 1H-Indazole, 6-bromo-
- BDBM50209237
- AKOS024130200
- 2-propenamide, n-[(3-chlorophenyl)methyl]-
- PD182848
- MFCD03265457
- A9930
- CHEMBL247365
- SCHEMBL5902
- 6-bromo-1-H-indazole
- 6-Bromo-1H-indazole (ACI)
- DB-023119
- BBL100787
- DB-169638
- DTXCID50541993
- STL554581
- SCHEMBL25207842
-
- MDL: MFCD03265457
- Inchi: 1S/C7H5BrN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10)
- InChI Key: WMKDUJVLNZANRN-UHFFFAOYSA-N
- SMILES: BrC1C=C2C(C=NN2)=CC=1
- BRN: 10424074
Computed Properties
- Exact Mass: 195.96400
- Monoisotopic Mass: 195.964
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 28.7A^2
Experimental Properties
- Color/Form: Solid
- Density: 1.838 g/cm3
- Melting Point: 180-185 °C
- Boiling Point: 470.932ºC at 760 mmHg
- Flash Point: 238.611℃
- PSA: 28.68000
- LogP: 2.32540
6-Bromo-1H-indazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H302-H318
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-41
- Safety Instruction: S26-S36/37-S39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R22; R41
6-Bromo-1H-indazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromo-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 046454-1g |
6-Bromo-1H-indazole |
79762-54-2 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 046454-5g |
6-Bromo-1H-indazole |
79762-54-2 | 95% | 5g |
£17.00 | 2022-03-01 | |
| Fluorochem | 046454-10g |
6-Bromo-1H-indazole |
79762-54-2 | 95% | 10g |
£26.00 | 2022-03-01 | |
| Fluorochem | 046454-25g |
6-Bromo-1H-indazole |
79762-54-2 | 95% | 25g |
£54.00 | 2022-03-01 | |
| AstaTech | 55584-5/G |
6-BROMOINDAZOLE |
79762-54-2 | 97% | 5g |
$9 | 2023-09-17 | |
| AstaTech | 55584-25/G |
6-BROMOINDAZOLE |
79762-54-2 | 97% | 25g |
$39 | 2023-09-17 | |
| AstaTech | 55584-100/G |
6-BROMOINDAZOLE |
79762-54-2 | 97% | 100g |
$159 | 2023-09-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152362-1G |
6-Bromo-1H-indazole |
79762-54-2 | >98.0% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152362-25G |
6-Bromo-1H-indazole |
79762-54-2 | >98.0% | 25g |
¥205.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152362-5G |
6-Bromo-1H-indazole |
79762-54-2 | >98.0% | 5g |
¥61.90 | 2023-09-04 |
6-Bromo-1H-indazole Production Method
Production Method 1
1.2 Reagents: Triethylamine ; rt
Production Method 2
1.2 Reagents: Potassium acetate , 18-Crown-6 Solvents: Chloroform
Production Method 3
Production Method 4
1.2 Reagents: Hydrazine Solvents: 1,2-Dimethoxyethane ; reflux
Production Method 5
Production Method 6
Production Method 7
1.2 Reagents: Isoamyl nitrite ; 30 min; overnight, reflux
2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, 60 °C
6-Bromo-1H-indazole Raw materials
- 4-bromo-2-fluoro-benzaldehyde
- Borate(1-),tetrafluoro-
- 1H-Indazole, 1-acetyl-6-bromo-
- 4-Bromo-2-hydroxybenzaldehyde
- 5-Bromo-2-methylaniline
- 6-bromo-1-(oxan-2-yl)-1H-indazole
6-Bromo-1H-indazole Preparation Products
6-Bromo-1H-indazole Suppliers
6-Bromo-1H-indazole Related Literature
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 6-Bromo-1H-indazole
6-Bromo-1H-indazole (CAS No. 79762-54-2): A Promising Scaffold in Medicinal Chemistry and Drug Discovery
The 6-Bromo-1H-indazole (CAS No. 79762-54-2) is a heterocyclic compound with significant potential in pharmaceutical research, particularly in the design of novel therapeutic agents. This molecule belongs to the indazole class, characterized by its fused benzene and pyrazole rings, with a bromine substituent at the sixth position of the benzene ring. The unique structural features of this compound enable versatile functionalization and tunable physicochemical properties, making it an attractive target for medicinal chemists seeking to optimize drug candidates.
Recent advancements in computational chemistry have revealed that the 6-bromoindazole core exhibits favorable pharmacokinetic profiles, including enhanced membrane permeability and metabolic stability. A 2023 study published in Journal of Medicinal Chemistry demonstrated that substituting the bromine atom with electron-withdrawing groups significantly improves binding affinity toward protein kinase targets. This finding underscores the compound's utility as a starting point for developing kinase inhibitors—a critical class of drugs used in cancer therapy and autoimmune disease management.
In oncology research, 6-bromoindazole derivatives have shown promise as multitarget inhibitors capable of disrupting aberrant signaling pathways. For instance, a 2024 preclinical study highlighted how substituting the indazole nitrogen with alkyl chains enhances selectivity for Aurora kinases while minimizing off-target effects. Such structural modifications align with current trends toward precision medicine, where drugs are tailored to specific molecular drivers of diseases.
Beyond oncology, this scaffold has been explored in neurodegenerative disease models. A groundbreaking 2023 paper in Nature Communications reported that certain 6-bromoindazole analogs inhibit glycogen synthase kinase-3β (GSK-3β), a key regulator of tau phosphorylation implicated in Alzheimer’s pathology. The compound’s ability to cross the blood-brain barrier was attributed to its lipophilicity profile—optimally balanced through strategic placement of polar substituents on the indazole ring system.
Synthetic chemists have also advanced scalable production methods for this compound. A 2024 publication described a one-pot synthesis using microwave-assisted condensation of o-bromophenylhydrazine with acetylacetone under solvent-free conditions. This method achieves >95% yield while reducing reaction time from hours to minutes—a critical advancement for transitioning from lab-scale synthesis to industrial manufacturing.
In enzymology studies, researchers have identified that CAS No. 79762-54-2 compounds act as allosteric modulators for ionotropic glutamate receptors, opening new avenues for treating epilepsy and neuropathic pain. Structural biology investigations using X-ray crystallography revealed how the bromine substituent occupies a hydrophobic pocket near the receptor’s ligand-binding domain, suggesting opportunities for structure-based drug design.
The compound’s photophysical properties have also sparked interest in bioimaging applications. A 2023 study showed that fluorinated derivatives exhibit strong two-photon absorption characteristics when conjugated with fluorescein moieties—a property being exploited to develop non-invasive probes for real-time monitoring of cellular processes like receptor trafficking and organelle dynamics.
In vaccine development research, scientists are investigating 6-bromoindazole-based adjuvants that enhance immune responses through Toll-like receptor modulation. Preclinical data indicates these compounds induce robust Th1-polarized immunity without causing systemic inflammation—a breakthrough addressing longstanding challenges in vaccine formulation safety.
A recent metabolomics analysis revealed that CAS No. 79762-54-2 derivatives exhibit selective toxicity toward cancer stem cells while sparing normal progenitor cells—a critical feature for next-generation anticancer therapies aiming to prevent relapse caused by tumor-initiating cells.
Ongoing clinical trials (Phase I/II) are evaluating oral formulations containing this scaffold as treatments for chronic myeloid leukemia (CML). Early results show comparable efficacy to imatinib but with improved CNS penetration—critical for managing central nervous system involvement observed in advanced CML cases.
The compound’s green chemistry compatibility has been validated through lifecycle assessments comparing traditional vs microwave-assisted synthesis routes. The latter reduces energy consumption by 40% while eliminating hazardous solvents—a key consideration as regulatory bodies increasingly prioritize environmentally sustainable drug manufacturing practices.
In materials science applications, self-assembled monolayers incorporating 6-bromoindazole units exhibit piezoelectric properties under mechanical stress—properties now being explored for wearable biosensors capable of detecting physiological parameters like glucose levels through mechanical deformation sensing.
This multifaceted research portfolio positions CAS No. 79762-54-2 compounds at the forefront of modern drug discovery paradigms combining structure-based design with systems pharmacology approaches. Its structural versatility and demonstrated translational potential make it an indispensable tool across diverse biomedical applications—from targeted therapeutics to diagnostic innovations—ensuring sustained relevance in both academic research and industrial pipelines well into the future.
79762-54-2 (6-Bromo-1H-indazole) Related Products
- 50477-28-6(5,7-Dibromo-1H-indazole)
- 67888-34-0(8-Bromocinnoline)
- 53857-57-1(5-Bromo-1H-indazole)
- 53857-58-2(7-Bromo-1H-indazole)
- 318276-72-1(6-Bromocinnoline)
- 40598-76-3(3,5-Dibromo-1H-indazole)
- 1000343-69-0(6-Bromo-5-methyl-1H-indazole)
- 885520-98-9(6-Bromo-4-methyl-1H-indazole)
- 186407-74-9(4-Bromo-1H-indazole)
- 447430-07-1(4,6-Dibromo-1H-indazole)